(2R,3R,11bS)-Dihydrotetrabenazine L-Val
Description
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Stereochemical Analysis and Isomeric Purity in Dihydrotetrabenazine Research
Elucidation of Chiral Centers and Theoretical Stereoisomers of Dihydrotetrabenazine (B1670615)
Dihydrotetrabenazine (DHTBZ) possesses three chiral centers, which are specific carbon atoms bonded to four different groups, giving rise to stereoisomerism. nih.govwikipedia.org These chiral centers are located at the C-2, C-3, and C-11b positions of the molecule. nih.gov The presence of these three stereocenters means that dihydrotetrabenazine can theoretically exist as eight different stereoisomers (2^3 = 8). nih.govresearchgate.net These stereoisomers can be grouped into pairs of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org
The various stereoisomers of dihydrotetrabenazine are often designated by their absolute configurations (R or S) at each chiral center and are also referred to as α- and β-isomers, which relates to the orientation of the hydroxyl group at the C-2 position. nih.govtaylorandfrancis.com The relationship between the substituents at the C-3 and C-11b positions determines whether the isomer has a cis or trans configuration. nih.gov
Absolute Configuration Determination Methodologies for Dihydrotetrabenazine Isomers
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of each dihydrotetrabenazine stereoisomer is critical, as different isomers can exhibit vastly different biological activities. purechemistry.orgnih.gov Researchers have employed several sophisticated techniques to achieve this.
X-ray crystallography is a powerful technique for determining the absolute configuration of a molecule. purechemistry.orgnih.gov This method involves directing X-rays at a crystallized form of the compound. The resulting diffraction pattern allows for the creation of a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of each atom. purechemistry.org
In the study of dihydrotetrabenazine, researchers performed an X-ray crystal structure analysis on a related compound, (-)-α-9-O-desmethyldihydrotetrabenazine. This analysis unequivocally established its absolute configuration as the (2S, 3S, 11bS) isomer. nih.govumich.educapes.gov.br Since the conversion of this desmethyl analog to (-)-α-dihydrotetrabenazine does not affect the chiral centers, the absolute configuration of (-)-α-dihydrotetrabenazine was also determined to be (2S, 3S, 11bS). nih.govumich.educapes.gov.br Consequently, the biologically active enantiomer, (+)-α-dihydrotetrabenazine, was assigned the (2R, 3R, 11bR) configuration. nih.govumich.edu
Enantiospecific enzymatic hydrolysis is another method used to separate and identify stereoisomers. nih.govumich.edu This technique leverages the ability of certain enzymes to selectively react with one enantiomer over the other.
In the case of dihydrotetrabenazine, researchers used porcine pancreatic lipase (B570770) to selectively deacetylate an acetate (B1210297) ester of (±)-α-dihydrotetrabenazine. umich.edu The enzyme preferentially acted on the (+)-ester, resulting in a mixture of (+)-α-dihydrotetrabenazine and the unreacted (-)-ester. umich.edu This enzymatic resolution provided a practical method for obtaining the pure (+)-α-dihydrotetrabenazine isomer for further study. umich.edumdpi.com
Specific Stereochemical Focus: The (2R,3R,11bS)-Dihydrotetrabenazine Moiety
The (2R,3R,11bS)-Dihydrotetrabenazine isomer is one of the eight possible stereoisomers of dihydrotetrabenazine. nih.govresearchgate.net It is characterized by a cis relationship between the substituents at the C-3 and C-11b positions. nih.gov This particular isomer, along with its enantiomer (2S,3S,11bR)-DHTBZ, and the other cis isomers, (2R,3S,11bR)-DHTBZ and (2S,3R,11bS)-DHTBZ, have been synthesized and studied to understand the full spectrum of stereochemical influence on biological activity. nih.gov
Research has shown that the stereochemistry at all three chiral centers significantly impacts the molecule's affinity for its biological target, the vesicular monoamine transporter 2 (VMAT2). nih.govebi.ac.uk
Conformational Dynamics and Stereochemical Impact on Ligand-Target Interactions in Research Models
The specific three-dimensional shape and flexibility (conformational dynamics) of each dihydrotetrabenazine stereoisomer are critical for its interaction with VMAT2. nih.govresearchgate.net The binding of dihydrotetrabenazine isomers to VMAT2 is highly stereospecific. nih.govmdpi.com
Studies have demonstrated that isomers with the (3R,11bR) configuration exhibit significantly higher binding affinity for VMAT2 compared to their (3S,11bS) counterparts. nih.govebi.ac.uk For instance, (+)-(3R,11bR)-tetrabenazine is approximately 8000 times more potent than (-)-(3S,11bS)-tetrabenazine. nih.govebi.ac.uk Among the dihydrotetrabenazine stereoisomers, (2R,3R,11bR)-dihydrotetrabenazine shows the highest affinity for VMAT2. nih.govebi.ac.uk
The orientation of the hydroxyl group at the C-2 position also plays a role in binding affinity. The α-isomers, where the hydroxyl group is in a specific orientation, generally show different binding characteristics than the β-isomers. taylorandfrancis.comnih.gov The interplay between the configurations at all three chiral centers ultimately dictates the molecule's ability to fit into the VMAT2 binding site and exert its pharmacological effect. researchgate.netnih.gov
Compound Information
List of Compound Names
(2R,3R,11bS)-Dihydrotetrabenazine
(2S,3R,11bS)-Dihydrotetrabenazine
(2R,3S,11bR)-Dihydrotetrabenazine
(2S,3S,11bR)-Dihydrotetrabenazine
(-)-α-9-O-desmethyldihydrotetrabenazine
(-)-α-dihydrotetrabenazine
(+)-α-dihydrotetrabenazine
(±)-α-dihydrotetrabenazine
Deutetrabenazine
Dihydrotetrabenazine
Synthetic Methodologies and Chemical Derivatization of 2r,3r,11bs Dihydrotetrabenazine L Val and Analogs
Synthesis of Dihydrotetrabenazine (B1670615) Core Structures
The creation of the specific dihydrotetrabenazine (HTBZ) core structure, (+)-α-HTBZ, is a foundational step. This metabolite is significantly more effective as an inhibitor of the vesicular monoamine transporter 2 (VMAT2) than its β-isomer. nih.gov The synthesis of the desired (2R,3R,11bR) stereoisomer can be achieved through stereoselective reduction of the parent tetrabenazine (B1681281) or by resolving a racemic mixture of dihydrotetrabenazine. nih.govresearchgate.net
Stereoselective reduction of the prochiral ketone in tetrabenazine is a direct method to produce the desired chiral alcohol, dihydrotetrabenazine. This approach aims to control the formation of the new stereocenter at the C-2 position.
Chiral Reducing Agents: The use of borane (B79455) or various borane complexes as reducing agents enables the stereoselective reduction of (3R, 11bR)-tetrabenazine at low temperatures to yield (2R, 3R, 11bR)-dihydrotetrabenazine. nih.gov This method significantly enhances the stereoselectivity and chemical yield, which can simplify purification processes in industrial production. nih.gov Other common, though less selective, reducing agents like sodium borohydride (B1222165) have also been used, which typically result in a mixture of α- and β-dihydrotetrabenazine. nih.govresearchgate.net More advanced catalytic asymmetric reduction techniques, such as the Corey-Bakshi-Shibata (CBS) reduction, utilize a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane to achieve high enantioselectivity in converting ketones to specific chiral alcohols. wikipedia.orgyoutube.com
Enzymatic Reduction: Biocatalysis presents an environmentally friendly and highly selective alternative to chemical reagents. researchgate.net Carbonyl reductases, found in various microorganisms like Candida, Pichia, and Saccharomyces, can reduce ketones to chiral alcohols with high yield and enantiomeric excess. researchgate.netnih.gov For instance, recombinant reductases have been successfully used to synthesize specific stereoisomers of other pharmaceutical intermediates. nih.gov This methodology, applied to tetrabenazine, could involve screening various microorganisms or purified enzymes to find a biocatalyst capable of reducing the ketone to the desired (2R,3R,11bR)-dihydrotetrabenazine stereoisomer. researchgate.netnih.gov
Table 1: Comparison of Stereoselective Reduction Methods
| Method | Reagent/Catalyst Examples | Key Features |
|---|---|---|
| Chiral Reducing Agents | Borane complexes, Chiral oxazaborolidine catalysts (CBS) | High stereoselectivity, applicable to industrial scale, avoids cumbersome purification. nih.govyoutube.com |
| Enzymatic Reduction | Carbonyl reductases (e.g., from Pichia methanolica) | High enantiomeric excess (>95%), environmentally friendly, operates under mild conditions. researchgate.netnih.gov |
| Standard Reducing Agents | Sodium Borohydride (NaBH₄) | Less selective, often produces a mixture of diastereomers requiring further separation. nih.govresearchgate.net |
When a synthesis results in a racemic or diastereomeric mixture, chemical resolution is required to isolate the desired single enantiomer. libretexts.org This process is essential because enantiomers have identical physical properties, making them difficult to separate directly. libretexts.org The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
For the dihydrotetrabenazine core, a racemic mixture of (±)-α-dihydrotetrabenazine, consisting of (2R,3R,11bR) and (2S,3S,11bS) enantiomers, can be synthesized by reducing tetrabenazine with sodium borohydride. researchgate.net This mixture is then resolved using a chiral resolving agent.
Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure chiral acid or base. libretexts.org In the case of resolving α-dihydrotetrabenazine, chiral di-p-toluoyl-tartaric acid isomers are used. Reacting the racemic base (±)-α-dihydrotetrabenazine with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate forms two different diastereomeric salts. researchgate.net
Separation: These diastereomeric salts possess different solubilities, allowing for their separation by methods like fractional crystallization. pbworks.com
Regeneration: After separation, the pure enantiomer is recovered by removing the chiral auxiliary. For the diastereomeric salts of dihydrotetrabenazine, treatment with a base regenerates the pure (+)- and (–)-α-dihydrotetrabenazine enantiomers. researchgate.netpbworks.com The (+)-α-dihydrotetrabenazine corresponds to the biologically active (2R, 3R, 11bR) isomer. researchgate.net
Table 2: Steps in Chemical Resolution of (±)-α-Dihydrotetrabenazine
| Step | Description | Example Reagent | Outcome |
|---|---|---|---|
| 1. Reaction | A racemic mixture of α-dihydrotetrabenazine is reacted with a chiral resolving agent. researchgate.net | Di-p-toluoyl-L-tartrate | A mixture of two diastereomeric salts. researchgate.netlibretexts.org |
| 2. Separation | The diastereomers are separated based on differences in physical properties. libretexts.org | Fractional Crystallization | Isolation of a single, pure diastereomeric salt. pbworks.com |
| 3. Regeneration | The resolving agent is chemically removed to yield the pure enantiomer. researchgate.net | Base treatment | Pure (+)-α-dihydrotetrabenazine ((2R,3R,11bR) isomer). researchgate.net |
Prodrug Esterification: L-Valine Conjugation Strategies
The development of (2R,3R,11bS)-Dihydrotetrabenazine L-Val (Valbenazine) is a prime example of a successful prodrug strategy. Prodrugs are inactive compounds that are converted into active drugs within the body. scirp.org This approach is used to overcome undesirable drug properties, such as poor solubility or a short half-life. tandfonline.comiipseries.org
The conjugation of an amino acid, such as L-valine, to the active metabolite (+)-α-dihydrotetrabenazine is designed to improve its pharmacokinetic profile. mdpi.comnih.gov The primary goal is to enhance oral bioavailability and provide a more stable and prolonged drug exposure, which can support less frequent dosing. mdpi.com
Key design principles include:
Enhanced Permeability and Absorption: Amino acid esters can increase a drug's lipophilicity and permeability, improving its absorption from the gastrointestinal tract. scirp.orgnih.gov Some amino acid prodrugs may also engage with specific transporters, like peptide transporters, to facilitate membrane transport. tandfonline.comnih.gov
Controlled Release: The ester bond is designed to be stable enough to survive the acidic environment of the stomach but susceptible to cleavage by esterase enzymes in the body, releasing the active drug. tandfonline.com This controlled conversion helps to maintain steady plasma concentrations of the active metabolite. mdpi.com
Improved Pharmacokinetics: For tetrabenazine, rapid metabolism leads to a short half-life. nih.gov The L-valine ester prodrug, Valbenazine (B1662120), exhibits a significantly longer half-life (~20 hours) compared to the parent tetrabenazine (~10 hours), allowing for once-daily administration. mdpi.com
The synthesis of Valbenazine from the pure (+)-α-HTBZ stereoisomer is a direct process involving standard esterification chemistry. mdpi.com
The synthetic route generally involves two main steps:
Esterification: The hydroxyl group of (+)-α-HTBZ is esterified with an L-valine derivative. To prevent unwanted side reactions, the amino group of L-valine is typically protected with a group such as a benzyloxycarbonyl (Cbz) group. mdpi.com This coupling reaction forms the ester linkage between the drug and the protected amino acid.
Deprotection: The protecting group is removed from the valine moiety to yield the final prodrug. In the case of a Cbz-protected valine, the protecting group is commonly removed via hydrogenolysis. mdpi.com
This straightforward synthesis provides Valbenazine, which was advanced into clinical trials. mdpi.com
The stability of the ester bond is a critical factor for the success of an amino acid ester prodrug. tandfonline.com The linkage must be stable enough to prevent premature hydrolysis but labile enough to be cleaved enzymatically in the body to release the active drug. acs.orgnih.gov
Studies on model amino acid ester prodrugs have provided key insights into the factors influencing stability:
pH Dependence: The stability of the ester linkage is highly dependent on pH. These prodrugs are notably more stable at acidic pH (pH 1.2-6.0) and degrade more rapidly at neutral or basic pH (pH 7.4). acs.orgnih.gov This characteristic is favorable, as it suggests the prodrug can remain intact in the acidic environment of the stomach before being absorbed and hydrolyzed in the plasma.
Amino Acid Structure: The structure of the amino acid promoiety affects stability. For instance, valine esters have been shown to be more chemically stable than phenylalanine esters. acs.orgnih.gov
Enzymatic Hydrolysis: While chemically stable at physiological pH, the ester bond is designed for efficient enzymatic cleavage. L-valine ester prodrugs are readily hydrolyzed by esterases or specific enzymes like valacyclovirase, ensuring rapid and quantitative conversion to the parent drug in vivo. nih.govnih.gov Studies with cell homogenates show that in the presence of such enzymes, the half-life of these prodrugs decreases dramatically from many hours to less than an hour. nih.gov
Radiochemical Synthesis for Imaging Research
The development of radiolabeled versions of dihydrotetrabenazine (DTBZ) isomers has been pivotal for non-invasive imaging techniques like Positron Emission Tomography (PET), which allow for the in vivo study of VMAT2. researchgate.net The choice of radionuclide, such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or fluorine-18 (B77423) (¹⁸F), depends on the specific research application, from in vitro binding assays to clinical PET imaging. researchgate.netmdpi.comfrontiersin.org
Preparation of Tritium-Labeled Dihydrotetrabenazine Isomers for In Vitro Studies
Tritium-labeled [³H]dihydrotetrabenazine serves as an essential tool for in vitro pharmacological studies, enabling the detailed characterization of VMAT2 binding in brain tissue homogenates. nih.gov
Research has established [³H]dihydrotetrabenazine as a valuable presynaptic monoaminergic ligand for postmortem human brain studies. nih.gov In vitro binding assays using this radioligand in human brain regions have shown it to be specific and saturable, with a dissociation constant (K_D) of 2.7 nM. nih.gov The binding is particularly high in the caudate nucleus, putamen, and accumbens nucleus, which are areas rich in monoaminergic neurons. nih.gov Furthermore, studies have demonstrated a significant correlation between [³H]dihydrotetrabenazine binding and the concentration of homovanillic acid, a dopamine (B1211576) metabolite, in the caudate nucleus and putamen of normal human subjects. nih.gov The stability of [³H]dihydrotetrabenazine binding in postmortem tissue for up to 72 hours at room temperature further underscores its utility for in vitro research. nih.gov Novel dihydrotetrabenazine derivatives have also been evaluated for their effects on [³H]dihydrotetrabenazine binding to VMAT2. researchgate.netnih.gov
Table 1: In Vitro Binding Characteristics of [³H]Dihydrotetrabenazine
| Parameter | Value | Brain Region(s) | Reference |
|---|---|---|---|
| Dissociation Constant (K_D) | 2.7 nM | Major human brain regions | nih.gov |
Synthesis of Carbon-11 and Fluorine-18 Labeled Dihydrotetrabenazine Derivatives for PET Imaging Research
For in vivo imaging with PET, dihydrotetrabenazine derivatives are labeled with positron-emitting isotopes like carbon-11 (t½ ≈ 20.4 min) or fluorine-18 (t½ ≈ 109.8 min). mdpi.comfrontiersin.org These radiotracers, such as [¹¹C]DTBZ and [¹⁸F]FP-DTBZ, are crucial for assessing the integrity of the nigrostriatal pathway in conditions like Parkinson's disease. nih.gov
Carbon-11 Labeling:
The synthesis of carbon-11 labeled DTBZ derivatives typically involves the O-methylation of a desmethyl precursor using a ¹¹C-methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govacs.orgnih.gov
For instance, [¹¹C]DTBZ is synthesized in a one-step reaction where the precursor is treated with [¹¹C]CH₃OTf. nih.govacs.org This method achieves high incorporation yields of 80-90%. nih.govacs.org The total synthesis time is rapid, around 28-30 minutes, resulting in a radiochemical purity greater than 98% and a molar activity exceeding 160 GBq/μmol at the end of synthesis (EOS). nih.govacs.org Another example is the synthesis of 10-[¹¹C]-dihydrotetrabenazine (10-[¹¹C]-DTBZ), which involves reacting the 10-hydroxy precursor with [¹¹C]CH₃I. nih.gov This reaction is completed in about 20 minutes from the end of bombardment (EOB) and yields the final product with a radiochemical purity of over 99% and a radiochemical yield of 18-26% (uncorrected, EOB). nih.gov
Table 2: Synthesis Parameters for ¹¹C-Labeled DTBZ Derivatives
| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield | Synthesis Time | Molar Activity (EOS) | Radiochemical Purity | Reference |
|---|---|---|---|---|---|---|---|
| [¹¹C]DTBZ | - | [¹¹C]CH₃OTf | 80-90% (incorporation) | 28-30 min | >160 GBq/μmol | >98% | nih.govacs.org |
Fluorine-18 Labeling:
Fluorine-18 labeled DTBZ analogs, such as [¹⁸F]FP-DTBZ (AV-133), offer the advantage of a longer half-life, which facilitates production and distribution. nih.govnih.gov The synthesis of these tracers often involves nucleophilic substitution on a precursor containing a suitable leaving group, like a tosylate. snmjournals.org
Table 3: Synthesis Parameters for ¹⁸F-Labeled DTBZ Derivatives
| Radiotracer | Precursor | Radiochemical Yield | Synthesis Time | Specific/Molar Activity | Radiochemical Purity | Reference |
|---|---|---|---|---|---|---|
| [¹⁸F]F-DTBZ (AV-133) | Tosylate precursor | 10% (isolated) | 50 min | 304 GBq/μmol | 98% | snmjournals.org |
Advanced Synthetic Methodologies and Process Optimization Research
Beyond radiolabeling, significant research has focused on developing efficient and stereoselective methods for synthesizing dihydrotetrabenazine isomers to improve yields and facilitate industrial production. nih.govnih.govnih.gov A key challenge is controlling the stereochemistry at the three chiral centers of the molecule. nih.gov
One advanced method involves the stereoselective reduction of a tetrabenazine enantiomer. For example, (2R, 3R, 11bR)-dihydrotetrabenazine can be prepared by the low-temperature, stereoselective reduction of (3R, 11bR)-tetrabenazine using borane or various borane complexes as the reducing agent. nih.govgoogle.com This approach significantly enhances the stereoselectivity and chemical yield, which can eliminate the need for complex purification processes like column chromatography. nih.gov A specific protocol describes the reduction of (3R,11bR)-tetrabenazine with a borane-dimethyl sulfide (B99878) complex in THF at -20°C, yielding the pure (2R, 3R, 11bR)-dihydrotetrabenazine in 64% yield after recrystallization. nih.govgoogle.com
Process optimization research also explores alternative synthetic routes. One such strategy involves a photo-oxidation sequence. In this method, a tetrahydroisoquinoline derivative is reacted with allyl acetate (B1210297), followed by a hydrogenation-silylation sequence to produce a silyl (B83357) enol ether. nih.gov Subsequent light-induced oxidation using a ruthenium catalyst under air and blue LED irradiation yields the tetrabenazine core, which can then be reduced to dihydrotetrabenazine. nih.gov These innovative approaches aim to create more efficient and environmentally friendly synthetic pathways for tetrabenazine and its crucial dihydro-metabolites. nih.gov
Molecular Pharmacology and Mechanism of Action Studies
Vesicular Monoamine Transporter 2 (VMAT2) Binding Kinetics and Affinity Profiling
The affinity and binding characteristics of valbenazine (B1662120) and its metabolites to VMAT2 have been extensively characterized through a variety of preclinical studies.
Radioligand binding assays are fundamental in determining the affinity of a compound for its target. In the case of valbenazine and its metabolites, these assays have been conducted using tissue homogenates from various sources, including rat striatum, rat forebrain, and human platelets. drugbank.comnih.gov These studies typically measure the ability of the test compounds to displace a radiolabeled ligand, such as [3H]-dihydrotetrabenazine ([3H]DTBZ or [3H]HTBZ), from the VMAT2 binding site. drugbank.comnih.gov
The primary active metabolite, (+)-α-HTBZ, is a highly potent VMAT2 inhibitor, as demonstrated by its low nanomolar inhibition constant (Ki) values across different tissue preparations. drugbank.comnih.gov In contrast, the parent drug, valbenazine, and another mono-oxidized metabolite, NBI-136110, also bind to VMAT2 but with substantially lower affinity. nih.govnih.gov The affinity of (+)-α-HTBZ for VMAT2 is approximately 40- to 60-fold higher than that of valbenazine. nih.gov
| Compound | Rat Striatum Homogenates (nM) | Rat Forebrain Homogenates (nM) | Human Platelet Homogenates (nM) | Human VMAT2 (nM) |
|---|---|---|---|---|
| Valbenazine | 110-190 nih.gov | - | - | ~150 drugbank.comnih.gov |
| (+)-α-HTBZ (R,R,R-HTBZ) | 1.0-2.8 nih.gov | 4.2 drugbank.comnih.gov | 2.6-3.3 nih.gov | ~3 drugbank.comnih.gov |
| NBI-136110 | 160-220 nih.gov | - | - | ~220 nih.gov |
Dihydrotetrabenazine (B1670615) has three chiral centers, allowing for eight possible stereoisomers. researchgate.net The binding affinity for VMAT2 is highly stereospecific. researchgate.net Valbenazine is unique in that it is metabolized to a single, highly active HTBZ stereoisomer, the (+)-α-HTBZ (also designated as R,R,R-HTBZ). researchgate.netnih.gov
Studies comparing the VMAT2 binding affinities of all eight dihydrotetrabenazine stereoisomers have shown that only the four isomers with the 11b-R configuration exhibit significant binding affinity (below one micromolar). researchgate.net Among these, the (+)-α-HTBZ (2R,3R,11bR) isomer demonstrates one of the highest affinities for VMAT2. researchgate.net In contrast, other VMAT2 inhibitors like tetrabenazine (B1681281) and deutetrabenazine are metabolized into a mixture of four active stereoisomers, some of which have weaker VMAT2 affinity and may interact with other receptors. nih.govsemanticscholar.org The most abundant circulating metabolite of deutetrabenazine, for instance, is a relatively weak VMAT2 inhibitor. nih.gov
| Stereoisomer | Configuration | VMAT2 Affinity (Ki, nM) |
|---|---|---|
| (+)-α-HTBZ | (2R,3R,11bR) | 3.96 researchgate.net |
| (+)-β-HTBZ | (2S,3R,11bR) | 26.5 researchgate.net |
| (-)-β-HTBZ | (2R,3S,11bS) | >10,000 researchgate.net |
| (-)-α-HTBZ | (2S,3S,11bS) | 23,700 researchgate.net |
Cellular and Subcellular Effects on Monoamine Neurotransmitter Dynamics
By binding to VMAT2, valbenazine's active metabolite disrupts the normal flow and storage of monoamine neurotransmitters within presynaptic neurons.
VMAT2 functions to transport monoamines, such as dopamine (B1211576), serotonin (B10506), norepinephrine, and histamine, from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. nih.govnih.gov The inhibition of VMAT2 by (+)-α-HTBZ competitively blocks this uptake process. nih.gov Functional assays using isolated synaptic vesicles or synaptosomes from rat striatum have demonstrated that VMAT2 inhibitors effectively block the uptake of radiolabeled dopamine (e.g., [3H]DA). nih.govresearchgate.net This action prevents the loading of monoamines into vesicles, thereby reducing the amount of neurotransmitter available for release into the synapse. nih.gov Studies with related compounds have shown a competitive mechanism of inhibition, where the inhibitor increases the Michaelis constant (Km) for dopamine transport without altering the maximum velocity (Vmax). nih.gov
A direct consequence of blocking the transport of monoamines into synaptic vesicles is an increase in their concentration within the presynaptic cytoplasm. nih.gov These unpackaged monoamines are then vulnerable to metabolic degradation by enzymes such as monoamine oxidase (MAO) located in the cytosol. nih.gov This VMAT2-inhibition-mediated redistribution of monoamines from a protected vesicular pool to the cytosolic pool ultimately leads to a depletion of the total monoamine stores available for synaptic transmission. nih.gov This reduction in the release of dopamine, in particular, is believed to be the primary mechanism through which VMAT2 inhibitors exert their pharmacological effects. guidetopharmacology.org
Receptor Selectivity and Off-Target Interaction Studies in Preclinical Models
A key characteristic of valbenazine and its primary active metabolite, (+)-α-HTBZ, is their high selectivity for VMAT2. nih.govresearchgate.net To assess the potential for off-target effects, these compounds have been screened against a broad range of other neurologically relevant receptors, transporters, and ion channels. drugbank.comnih.gov
These preclinical screening studies consistently demonstrate that neither valbenazine nor (+)-α-HTBZ has significant binding affinity for numerous other sites. drugbank.comnih.gov Specifically, they show negligible interaction with dopamine (D1, D2), serotonin (including 5-HT1A, 5-HT2A, 5-HT2B), adrenergic, histaminergic, or muscarinic receptors. drugbank.comdrugbank.comresearchgate.net The inhibition constants (Ki) for these off-target sites are typically greater than 5,000 nM, indicating a very low likelihood of interaction at therapeutic concentrations. drugbank.com This high degree of selectivity for VMAT2 minimizes the potential for off-target pharmacological actions. nih.govsemanticscholar.org
| Receptor/Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D2 Receptor | >5,000 drugbank.com |
| Serotonin 5-HT2A Receptor | No significant interaction nih.gov |
| Serotonin 5-HT2B Receptor | >5,000 drugbank.com |
| Adrenergic Receptors | >5,000 drugbank.com |
| Histaminergic Receptors | >5,000 drugbank.com |
| Muscarinic Receptors | >5,000 drugbank.com |
| Vesicular Monoamine Transporter 1 (VMAT1) | >10,000 drugbank.com |
Evaluation of Binding to Dopamine, Serotonin, and Adrenergic Receptors
A key pharmacological feature of (2R,3R,11bS)-Dihydrotetrabenazine L-Val and its active metabolite, (+)-α-HTBZ, is their high selectivity for VMAT2 over other receptors and transporters. In vitro studies have demonstrated that both the parent compound and, more importantly, its active metabolite have negligible affinity for a wide range of off-target receptors researchgate.net. Specifically, they show no appreciable binding to dopaminergic (including D2), serotonergic (including 5HT2B), adrenergic, histaminergic, or muscarinic receptors drugbank.comsemanticscholar.orgnih.gov.
The binding affinity, often expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a compound and its target. For valbenazine and [+]-α-HTBZ, the Ki values for these off-target receptors are typically greater than 5000 nM, indicating a very weak interaction drugbank.com. This contrasts sharply with their potent binding to VMAT2. Valbenazine itself has a Ki of approximately 150 nM for VMAT2, while its active metabolite, [+]-α-HTBZ, binds with even higher affinity, showing a Ki of around 3 nM nih.govdrugbank.com.
| Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| Valbenazine | VMAT2 | ~150 nM |
| [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ) | VMAT2 | ~3 nM |
| Valbenazine & [+]-α-HTBZ | Dopamine Receptors (e.g., D2) | >5000 nM |
| Valbenazine & [+]-α-HTBZ | Serotonin Receptors (e.g., 5HT2B) | >5000 nM |
| Valbenazine & [+]-α-HTBZ | Adrenergic Receptors | >5000 nM |
| Valbenazine & [+]-α-HTBZ | VMAT1 | >10 µM (>10,000 nM) |
Implications of Selectivity for Research into VMAT2-Specific Modulation
The high selectivity of (+)-α-dihydrotetrabenazine for VMAT2 makes it an invaluable tool for neuropharmacological research. This specificity allows scientists to investigate the precise roles of VMAT2 in the central nervous system with minimal confounding effects from off-target interactions researchgate.net. When studying the downstream effects of administering this compound, researchers can be more confident that the observed outcomes are a direct result of VMAT2 inhibition rather than unintentional binding to dopamine, serotonin, or other monoamine receptors wikipedia.orgingrezzahcp.com.
This "clean" pharmacological profile is critical for dissecting the contribution of VMAT2 to the pathophysiology of various neurological and psychiatric disorders. It enables a more accurate understanding of how modulating VMAT2 function affects monoamine storage and release, and consequently, neuronal signaling. The specificity of newer inhibitors like valbenazine results in a more predictable pharmacodynamic profile, which is beneficial for both clinical application and fundamental research patsnap.com. This targeted approach reduces the likelihood of off-target side effects that could complicate the interpretation of research findings researchgate.net.
Computational Chemistry and Molecular Modeling of VMAT2 Interactions
Computational methods, including molecular docking and dynamics simulations, provide critical insights into the molecular-level interactions between ligands and their protein targets. These techniques have been applied to understand how dihydrotetrabenazine isomers bind to VMAT2.
Ligand-VMAT2 Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex nih.gov. Docking simulations have been employed to explore the binding modes of dihydrotetrabenazine stereoisomers within the VMAT2 transporter researchgate.net. These studies help identify the specific binding pocket and the key amino acid residues that stabilize the ligand-protein interaction.
For tetrabenazine and its derivatives, the binding site is located centrally within VMAT2, in a pocket between the transmembrane helices nih.govelifesciences.org. Docking studies have highlighted the importance of a hydrophobic gate composed of residues such as F135, W318, and F334 nih.gov. Furthermore, specific residues are believed to confer selectivity for VMAT2 over VMAT1; for instance, V232 in VMAT2 is positioned close to the isobutyl group of tetrabenazine, and a steric clash would occur with the corresponding leucine residue in VMAT1, limiting the binding ability nih.gov. Molecular docking studies of various stereoisomers confirmed that the (2R, 3R, 11bR) configuration, which corresponds to [+]-α-HTBZ, has the highest potential binding activity for VMAT2 researchgate.net.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-target complex frontiersin.org. MD simulations of the VMAT2 transporter in complex with tetrabenazine have revealed that the compound remains stably bound in an occluded conformation of the transporter, where both the cytosolic and lumenal gates are closed nih.gov.
These simulations allow for the assessment of the stability of the binding pose predicted by docking. By calculating metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation, researchers can confirm the stability of the interaction nih.gov. MD simulations also help to understand the role of specific interactions, such as hydrogen bonds and the influence of the protonation state of nearby acidic residues like E312, in stabilizing the complex nih.gov. This computational approach is crucial for building a comprehensive model of how this compound's active metabolite inhibits VMAT2 function at a molecular level.
Preclinical Pharmacokinetic and Biotransformation Research
Absorption, Distribution, and Excretion (ADE) in Animal Models
Following oral administration, valbenazine (B1662120) is readily absorbed. fda.gov While specific absolute oral bioavailability data in preclinical species are not detailed in the provided documentation, studies in humans show an absolute oral bioavailability of approximately 49%. regulations.govfda.govnih.gov Ingestion with a high-fat meal was found to decrease the maximum plasma concentration (Cmax) of the parent compound by about 47% and the total exposure (AUC) by about 13%, though exposure to its primary active metabolite was unaffected. fda.govnih.gov
After oral administration, plasma concentrations of valbenazine peak rapidly, typically between 0.5 and 1.0 hours. regulations.govfda.govdrugbank.com The formation of its principal active metabolite, (+)-α-dihydrotetrabenazine, occurs more gradually, with its plasma concentrations peaking between 4 and 8 hours post-administration. regulations.govfda.gov Both valbenazine and its active metabolite, (+)-α-dihydrotetrabenazine, have half-lives estimated to be between 15 and 22 hours. regulations.gov
| Parameter | Valbenazine | (+)-α-Dihydrotetrabenazine |
|---|---|---|
| Time to Max. Concentration (Tmax) | 0.5–1.0 hours regulations.govfda.gov | 4–8 hours regulations.govfda.gov |
| Half-life (t½) | 15–22 hours regulations.gov | 15–22 hours regulations.gov |
| Absolute Oral Bioavailability | ~49% regulations.govfda.govnih.gov | N/A |
Distribution studies in animal models indicate that valbenazine and its metabolites distribute to various tissues. In Long-Evans rats, nonclinical data showed that valbenazine can bind to melanin-containing structures within the eye. regulations.gov The clinical relevance of this finding is unknown. regulations.gov
The compound's ability to cross biological membranes is further evidenced by reproductive toxicology studies. In pregnant rats and rabbits, administration of valbenazine led to fetal exposure. nih.govdrugbank.com Studies in lactating rats demonstrated that both valbenazine and its metabolites are present in rat milk, with concentrations higher than those found in plasma. fda.govnih.gov These findings led to an increased incidence of stillbirths and postnatal pup mortality in rats, confirming significant distribution to offspring during gestation and lactation. nih.govnih.gov
The therapeutic effect of valbenazine is mediated through the inhibition of the vesicular monoamine transporter 2 (VMAT2) in the central nervous system, which implies that the active metabolite, (+)-α-dihydrotetrabenazine, effectively crosses the blood-brain barrier to reach its pharmacological target. nih.govnih.gov In terms of excretion, following a single oral dose of radiolabeled valbenazine, approximately 60% of the radioactivity was recovered in urine and 30% in feces, with less than 2% excreted as unchanged valbenazine or its active metabolite in either medium. fda.govnih.gov
Metabolism of (2R,3R,11bS)-Dihydrotetrabenazine L-Val
Valbenazine is a prodrug that undergoes extensive metabolism after oral administration. drugbank.comnih.gov Its primary activation pathway is the hydrolysis of its L-valine ester moiety by esterase enzymes to form its pharmacologically active metabolite, (+)-α-dihydrotetrabenazine, also identified as NBI-98782. nih.govnih.gov The clinical activity of valbenazine is primarily attributed to this single, specific dihydrotetrabenazine (B1670615) (HTBZ) metabolite. nih.gov
This active metabolite, (+)-α-dihydrotetrabenazine, is a highly potent inhibitor of VMAT2, with an inhibitory constant (Ki) of approximately 3.1 nM in vitro. nih.gov In contrast, the parent compound, valbenazine, has a much lower affinity for VMAT2, with a Ki of 150 nM, making the active metabolite approximately 45 to 50 times more potent. nih.govresearchgate.net
Beyond the initial ester hydrolysis, valbenazine and its active metabolite undergo further oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system. nih.gov The parent compound, valbenazine, is a substrate for CYP3A4 and CYP3A5, which metabolize it to form a mono-oxidized valbenazine and other minor metabolites. regulations.govnih.govnih.gov
The primary active metabolite, (+)-α-dihydrotetrabenazine, is subsequently metabolized further, principally by the CYP2D6 isozyme. nih.govnih.govnih.gov The involvement of CYP2D6 is significant, as individuals with poor metabolism via this enzyme (known as CYP2D6 poor metabolizers) show increased exposure to the active metabolite. nih.gov
Importantly, in vitro studies were conducted to assess the potential for drug-drug interactions. These studies concluded that at clinically relevant concentrations, neither valbenazine nor (+)-α-dihydrotetrabenazine are likely to inhibit the CYP isozymes 1A2, 2B6, 2C8, 2C9, 2C19, 2E1, or 3A4/5. regulations.gov Furthermore, they are not expected to induce CYP1A2, CYP2B6, or CYP3A4/5. regulations.gov
| Compound | Metabolizing Enzyme(s) | Metabolic Process |
|---|---|---|
| Valbenazine (Prodrug) | CYP3A4/5 regulations.govnih.gov | Oxidation to mono-oxidized valbenazine and other minor metabolites. regulations.gov |
| (+)-α-Dihydrotetrabenazine (Active Metabolite) | CYP2D6 nih.govnih.gov | Further oxidative metabolism. nih.gov |
The predominant metabolic transformations reported for valbenazine are ester hydrolysis and subsequent CYP-mediated oxidation. nih.gov While metabolites are extensively formed and eliminated primarily through the urine, specific details regarding demethylation or glucuronide conjugation as major pathways for valbenazine or its primary metabolites are not prominently described in the available research. nih.govnih.gov The excretion profile indicates that the metabolic products are sufficiently polar to be eliminated renally. nih.gov
Compound Names
| Common Name/Identifier | Chemical Name/Systematic Name |
| Valbenazine | L-valine, (2R,3R,11bS)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester |
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizin-2-ol |
| NBI-98782 | Same as (+)-α-Dihydrotetrabenazine |
| NBI-136110 | A mono-oxidized metabolite of valbenazine. nih.gov |
Identification and Characterization of Metabolite Stereoisomers
This compound, also known as valbenazine, undergoes extensive metabolism after administration. drugbank.com The primary metabolic pathway involves the hydrolysis of the valine ester to produce its main active metabolite, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ or (R,R,R)-DHTBZ). nih.govnih.gov This conversion is significant because (+)-α-HTBZ is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov
In addition to the hydrolysis, valbenazine is also metabolized through oxidation, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, resulting in the formation of a mono-oxidized metabolite (NBI-136110) and other minor metabolites. drugbank.comnih.gov The active metabolite, (+)-α-HTBZ, is further metabolized in part by another cytochrome P450 enzyme, CYP2D6. drugbank.comnih.gov
A key characteristic of valbenazine's metabolism is its stereospecificity. Unlike tetrabenazine (B1681281), which is metabolized into four different dihydrotetrabenazine (HTBZ) stereoisomers, valbenazine's biotransformation yields only a single HTBZ stereoisomer, the (+)-α-HTBZ ((R,R,R)-HTBZ). researchgate.netnih.gov This specific metabolic pathway is advantageous as (+)-α-HTBZ is a potent VMAT2 inhibitor with minimal affinity for other receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The other HTBZ stereoisomers produced from tetrabenazine have weaker VMAT2 inhibitory activity and may have off-target effects. nih.gov
The stereoisomers of dihydrotetrabenazine include (2R,3R,11bR)-DHTBZ, (2S,3S,11bS)-DHTBZ, (2S,3R,11bR)-DHTBZ, and (2R,3S,11bS)-DHTBZ. nih.gov Valbenazine's design as a prodrug of the specific (+)-α-isomer ensures a more targeted pharmacological action. nih.gov
The inhibitory potencies of valbenazine and its primary metabolites at the VMAT2 transporter have been characterized in vitro. Radioligand binding studies have shown that (+)-α-HTBZ is a highly potent VMAT2 inhibitor. nih.govresearchgate.net Valbenazine itself and its mono-oxy metabolite, NBI-136110, also inhibit VMAT2, but with significantly lower potency compared to (+)-α-HTBZ. nih.govnih.govresearchgate.net
Table 1: VMAT2 Inhibitory Potency of Valbenazine and its Metabolites
| Compound | VMAT2 Ki (nM) |
|---|---|
| (+)-α-HTBZ (R,R,R-DHTBZ) | 1.0-4.2 |
| Valbenazine | 110-190 |
| NBI-136110 | 160-220 |
Ki values represent the concentration of the compound required to inhibit 50% of VMAT2 activity and are compiled from studies in rat striatum, rat forebrain, and human platelets. nih.govresearchgate.net
Preclinical Pharmacodynamics in Animal Models
In Vivo VMAT2 Occupancy Studies (e.g., using PET imaging)
Preclinical studies in animal models have been crucial in elucidating the in vivo pharmacodynamics of this compound (valbenazine). While specific PET imaging studies detailing the VMAT2 occupancy of valbenazine and its metabolites are not extensively available in the public domain, the pharmacological effects observed in animal models are consistent with high VMAT2 occupancy by its active metabolite, (+)-α-HTBZ.
The mechanism of action of valbenazine is the reversible inhibition of VMAT2, which is responsible for packaging monoamines like dopamine into synaptic vesicles. wikipedia.orgingrezzahcp.com By inhibiting VMAT2, valbenazine reduces the amount of dopamine available for release into the synapse, which is thought to alleviate the hyperkinetic movements associated with conditions like tardive dyskinesia. wikipedia.orgingrezzahcp.com The high affinity and selectivity of the (+)-α-HTBZ metabolite for VMAT2, as demonstrated in in vitro binding assays, strongly suggest that it achieves significant occupancy of this transporter in the brain following administration of valbenazine. nih.govingrezzahcp.com
Neurochemical Alterations in Animal Brains (e.g., monoamine levels)
The inhibition of VMAT2 by valbenazine's active metabolite, (+)-α-HTBZ, leads to predictable changes in monoamine levels within the brain. The primary function of VMAT2 is to transport monoamines, including dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles. nih.gov This process protects the monoamines from enzymatic degradation in the cytoplasm and makes them available for subsequent release into the synaptic cleft.
By inhibiting VMAT2, (+)-α-HTBZ effectively reduces the vesicular storage of these neurotransmitters. This leads to a depletion of monoamines in presynaptic terminals. The reduced packaging of dopamine is the key mechanism underlying the therapeutic effects of valbenazine in hyperkinetic movement disorders. wikipedia.org While the focus is often on dopamine due to its role in motor control, the inhibition of VMAT2 also affects the vesicular loading of other monoamines. nih.gov The precise quantification of these neurochemical alterations in specific brain regions of animal models following valbenazine administration provides direct evidence of its pharmacodynamic effects.
Behavioral Pharmacology Studies (e.g., locomotor activity modulation in rodents)
Behavioral pharmacology studies in rodents have provided functional evidence of the in vivo effects of this compound (valbenazine). Given that VMAT2 inhibition depletes dopamine, a key neurotransmitter in the regulation of movement, it is expected that valbenazine would modulate locomotor activity.
In vivo studies in rats have demonstrated dose-dependent effects of tetrabenazine and its active metabolite, R,R,R-HTBZ (the same active metabolite as valbenazine), that are consistent with VMAT2 inhibition. nih.govbohrium.com These effects include ptosis (drooping of the upper eyelid), which is a classic indicator of central monoamine depletion. nih.gov Such studies confirm the specific interaction of the active metabolite with VMAT2 in a living organism. nih.govbohrium.com The modulation of locomotor activity, often measured as a reduction in spontaneous movement, is a well-established behavioral correlate of reduced dopaminergic transmission and would be an expected outcome in preclinical studies with valbenazine.
Structure Activity Relationship Sar Studies of Dihydrotetrabenazine Derivatives
Influence of Stereochemistry on VMAT2 Inhibitory Activity and Selectivity
The three-dimensional arrangement of atoms in dihydrotetrabenazine (B1670615) derivatives is a paramount determinant of their biological activity. The molecule possesses three chiral centers, leading to a variety of stereoisomers with markedly different pharmacological profiles.
Dihydrotetrabenazine has chiral centers at the C2, C3, and C11b positions, giving rise to eight possible stereoisomers. nih.gov Research has demonstrated that the absolute configuration at these centers dictates the affinity and selectivity for VMAT2. The nomenclature of these isomers, such as (+)-α-HTBZ and (-)-β-HTBZ, reflects these spatial arrangements. Specifically, the (+)-α-HTBZ isomer corresponds to the (2R,3R,11bR) configuration. nih.govumich.edu The synthesis and evaluation of all eight stereoisomers have been crucial in elucidating the stereochemical requirements for potent VMAT2 inhibition. nih.gov
Studies have consistently shown that the VMAT2 inhibitory activity resides predominantly in one stereoisomer. The (2R,3R,11bR)-dihydrotetrabenazine, also known as (+)-α-dihydrotetrabenazine, exhibits the highest affinity for VMAT2. umich.edunih.gov In contrast, its enantiomer, (2S,3S,11bS)-dihydrotetrabenazine or (-)-α-dihydrotetrabenazine, has a significantly lower affinity for the transporter. umich.edu The other stereoisomers also display weaker binding to VMAT2. This stereospecificity underscores the precise molecular recognition required for potent inhibition. For instance, the binding affinity (Ki) of (+)-α-dihydrotetrabenazine is in the low nanomolar range, while its counterparts have much higher Ki values, indicating weaker binding. nih.gov
Interactive Table: VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers
| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) |
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 |
| (-)-α-DHTBZ | (2S,3S,11bS) | High value (low affinity) |
| (+)-β-DHTBZ | (2S,3R,11bR) | Lower affinity than (+)-α |
| (-)-β-DHTBZ | (2R,3S,11bS) | Lower affinity than (+)-α |
Role of the L-Valine Moiety in Prodrug Characteristics
The development of (2R,3R,11bS)-Dihydrotetrabenazine L-Val, also known as valbenazine (B1662120), represents a sophisticated prodrug strategy to optimize the therapeutic profile of dihydrotetrabenazine. nih.gov This approach leverages the L-valine amino acid to enhance the pharmacokinetic properties of the parent compound.
Attaching an L-valine ester to the C2 hydroxyl group of (+)-α-dihydrotetrabenazine creates valbenazine, a prodrug that is readily absorbed orally. nih.gov Following administration, the valine ester is cleaved by hydrolysis to release the active metabolite, (+)-α-dihydrotetrabenazine. researchgate.net This enzymatic conversion is a key feature that contributes to the drug's metabolic stability and prolonged half-life of 15 to 22 hours. nih.gov The oral bioavailability of valbenazine is approximately 49%. nih.gov This prodrug design allows for a more controlled and sustained release of the active VMAT2 inhibitor.
The L-valine moiety itself does not directly interact with VMAT2. Its primary role is to ensure that the highly selective and potent (+)-α-dihydrotetrabenazine is the principal active species delivered to the site of action. researchgate.netcambridge.org By administering a single, purified stereoisomer in a prodrug form, off-target effects that might arise from a mixture of isomers are minimized. nih.gov This high selectivity for VMAT2 is a significant advantage, as the active metabolite shows little to no affinity for other receptors, transporters, or ion channels. gcs-web.com This targeted engagement with VMAT2 is crucial for its therapeutic effects.
Interactive Table: Pharmacokinetic Properties of Valbenazine
| Parameter | Value |
| Oral Bioavailability | ~49% nih.gov |
| Time to Maximum Plasma Concentration (Valbenazine) | 0.5 - 1.0 hours nih.gov |
| Time to Maximum Plasma Concentration ((+)-α-HTBZ) | 4 - 8 hours nih.gov |
| Half-life (Valbenazine and (+)-α-HTBZ) | 15 - 22 hours nih.gov |
| Protein Binding (Valbenazine) | >99% drugbank.com |
| Protein Binding ((+)-α-HTBZ) | ~64% drugbank.com |
Effects of Scaffold Modifications on VMAT2 Interaction
Beyond stereochemistry and prodrug strategies, modifications to the core dihydrotetrabenazine scaffold have been investigated to further refine VMAT2 inhibitory activity. These studies aim to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of different substituents at various positions on the benzo[a]quinolizine ring system has been explored. Research into novel dihydrotetrabenazine derivatives has shown that modifications at the 9-position, such as the introduction of a cyclopropylmethoxy or a trifluoroethoxy group, can yield compounds with high VMAT2 binding affinity and improved metabolic stability in human liver microsomes. researchgate.netnih.govnih.gov These findings indicate that the dihydrotetrabenazine scaffold is amenable to chemical modifications that can lead to the development of next-generation VMAT2 inhibitors with potentially superior therapeutic profiles.
Substituent Effects at Aromatic Rings (e.g., trifluoroethoxy, methoxy (B1213986) groups)
The nature and position of substituents on the aromatic ring of the dihydrotetrabenazine structure have a profound impact on its affinity for VMAT2. Research has particularly focused on the effects of alkoxy groups, such as methoxy and the more complex trifluoroethoxy groups, at the 9- and 10-positions of the benzo[a]quinolizine core.
Studies have shown that the presence of a substituent at the 9-position is particularly crucial for high VMAT2 affinity. For instance, the replacement of the methoxy group at the 9-position with a 2,2,2-trifluoroethoxy group has been a successful strategy to enhance VMAT2 inhibitory potency. The compound 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine (13e) demonstrated a high binding affinity for VMAT2 with an IC50 value of 5.13 nM. nih.govnih.govresearchgate.net Further chiral separation of this compound revealed that the (+)-(2R,3R,11bR) enantiomer, (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine [(+)-13e], is the more active isomer, exhibiting a Ki of 1.48 nM and a potent inhibition of [³H]dopamine uptake with an IC50 of 6.11 nM. nih.govnih.gov In contrast, its (-)-enantiomer was found to be inactive. nih.gov This highlights the stereospecificity of the interaction with VMAT2.
The improved potency of the trifluoroethoxy derivative over the traditional methoxy-substituted analog, (+)-α-dihydrotetrabenazine (HTBZ), is significant. The inhibitory effect of (+)-13e on dopamine (B1211576) transport was found to be approximately five times stronger than that of HTBZ, which has an IC50 of 30.61 nM. nih.gov Molecular modeling studies suggest that the trifluoroethyl substituent may enhance the efficiency of binding to the target protein. researchgate.net Furthermore, it has been observed that derivatives with a greater chain length at the 9-position substituent tend to have better inhibitory effects on VMAT2 compared to those at the 10-position. nih.gov
The modification at the 9-position also has implications for the metabolic stability of these compounds. Demethylation at the 9-position is a known metabolic pathway for dihydrotetrabenazine, leading to inactive metabolites, a process in which CYP2D6 plays a major role. nih.govnih.gov The introduction of the trifluoroethoxy group can alter this metabolic profile, potentially leading to a more favorable pharmacokinetic profile. researchgate.net
VMAT2 Binding Affinities of Dihydrotetrabenazine Derivatives with Aromatic Ring Substitutions
| Compound | Substituent at 9-position | VMAT2 Binding Affinity (IC50/Ki) | Reference |
|---|---|---|---|
| 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine (13e) | -OCH2CF3 | IC50 = 5.13 nM | nih.govnih.govresearchgate.net |
| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine [(+)-13e] | -OCH2CF3 | Ki = 1.48 nM; IC50 = 6.11 nM | nih.govnih.gov |
| (-)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine [(-)-13e] | -OCH2CF3 | Inactive | nih.gov |
| (+)-α-dihydrotetrabenazine (HTBZ) | -OCH3 | IC50 = 30.61 nM | nih.gov |
Alkyl Group Variations and Their Spatial Requirements
In addition to the aromatic ring, modifications of the alkyl groups on the dihydrotetrabenazine scaffold, particularly at the 3-position, have been explored to understand their spatial requirements for VMAT2 binding. The size and nature of the alkyl substituent at this position can significantly influence the binding affinity.
A series of 3-alkyl-dihydrotetrabenazine derivatives have been synthesized and evaluated for their VMAT2 binding affinity. nih.gov These studies have revealed that there is a degree of tolerance for substitution at this position, with new derivatives exhibiting moderate to good binding affinity. nih.gov Among the synthesized compounds, a derivative with a specific alkyl group, compound 4b, showed the best affinity for VMAT2 with a Ki value of 5.98 nM, suggesting that it may serve as a valuable lead compound for further structure-activity investigations. nih.gov
The exploration of different alkyl groups, such as cyclopropylmethyl, at other positions has also yielded potent VMAT2 inhibitors. For example, the (2R, 3R, 11bR) stereoisomer of 9-cyclopropylmethoxy-dihydrotetrabenazine [(2R, 3R, 11bR)-13a] demonstrated a very high potential for VMAT2 binding with a Ki of 0.75 nM. tandfonline.com This indicates that the spatial arrangement and the electronic properties of the alkyl group contribute significantly to the interaction with the binding pocket of VMAT2. Molecular docking studies of these derivatives have helped to explore the possible binding modes of different stereoisomers within the VMAT2 transporter. tandfonline.com
These findings underscore the importance of the spatial and electronic characteristics of the alkyl substituents in optimizing the interaction with VMAT2. The careful selection of alkyl groups can lead to the development of highly potent and selective VMAT2 inhibitors.
VMAT2 Binding Affinities of Dihydrotetrabenazine Derivatives with Alkyl Group Variations
| Compound | Alkyl Group Modification | VMAT2 Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Compound 4b | 3-alkyl substitution | 5.98 nM | nih.gov |
| (2R, 3R, 11bR)-9-cyclopropylmethoxy-dihydrotetrabenazine [(2R, 3R, 11bR)-13a] | 9-cyclopropylmethoxy | 0.75 nM | tandfonline.com |
Analytical Methodologies for Research and Characterization of the Compound
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of (2R,3R,11bS)-Dihydrotetrabenazine L-Valine, enabling its separation from related substances and precise quantification in various matrices.
Due to the presence of multiple chiral centers, (2R,3R,11bS)-Dihydrotetrabenazine L-Valine can exist as numerous stereoisomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers and diastereomers, which is critical since different isomers can have vastly different pharmacological activities. mdpi.com
Research has led to the development of novel, enantioselective normal-phase chiral HPLC methods for this purpose. nih.gov A validated method utilizes an amylose-based chiral column to achieve effective separation of the isomers. nih.gov The resolution between the enantiomer and other isomers has been found to be greater than 2.0, indicating a high degree of separation. nih.gov Such methods are validated for linearity, precision, accuracy, and robustness, ensuring their suitability for quality control in bulk drug manufacturing. nih.govresearchgate.net The selection of the chiral stationary phase (CSP) and mobile phase composition is crucial for achieving baseline separation. researchgate.netnih.gov
Table 1: Example of Chiral HPLC Method Parameters for Valbenazine (B1662120) Isomer Separation
| Parameter | Condition | Source |
| Column | Amylose-based Chiral Pak IG-3 (250 × 4.6 mm), 3.0 µm | nih.gov |
| Mobile Phase | n-Heptane, Isopropyl Alcohol, Dichloromethane, Ethanol, Diethylamine (70:10:15:5:0.1 v/v) | nih.gov |
| Flow Rate | Gradient Flow | nih.gov |
| Detection | Photodiode Array (PDA) at 282 nm | nih.gov |
| Column Temp. | 35°C | nih.gov |
| Injection Vol. | 10 µl | nih.gov |
This type of method demonstrates linearity over a concentration range from the limit of quantitation up to 250% for the various isomers, confirming its applicability for purity testing. nih.gov
LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is indispensable for the pharmacokinetic analysis of (2R,3R,11bS)-Dihydrotetrabenazine L-Valine and its metabolites in biological fluids like plasma. nih.govresearchgate.net
The compound is extensively metabolized, primarily through hydrolysis of the valine ester to form its major active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.govfda.gov LC-MS/MS (tandem mass spectrometry) methods are developed and validated to simultaneously quantify the parent compound and its key metabolites. nih.govresearchgate.net These assays typically involve a sample preparation step, such as protein precipitation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.govnih.gov Stable isotope-labeled internal standards are often used to ensure accuracy. nih.gov The limit of detection for valbenazine tosylate has been reported as 0.27 µg/mL, with a limit of quantification of 0.83 µg/mL, indicating high sensitivity. sci-hub.se
Table 2: Example of Mass Transitions for LC-MS/MS Analysis of Tetrabenazine (B1681281) and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Tetrabenazine (TBZ) | 318.0 | 220.0 | researchgate.net |
| α-Dihydrotetrabenazine (α-DHTBZ) | 320.2 | 302.4 | researchgate.net |
| β-Dihydrotetrabenazine (β-DHTBZ) | 320.3 | 165.2 | researchgate.net |
| Tetrabenazine-d7 (Internal Standard) | 325.1 | 220.0 | researchgate.net |
These methods are crucial for understanding the metabolic profile and pharmacokinetic properties of the administered compound. nih.gov
Spectroscopic and Diffraction Methods for Structural Elucidation
Spectroscopic techniques are vital for confirming the precise chemical structure and stereochemistry of (2R,3R,11bS)-Dihydrotetrabenazine L-Valine.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic molecules. For a compound with complex stereochemistry like (2R,3R,11bS)-Dihydrotetrabenazine L-Valine, NMR is used to confirm the connectivity of atoms and determine the relative stereochemistry of the chiral centers.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can establish the spatial proximity of protons within the molecule, providing definitive evidence for the stereochemical arrangement at the C-2, C-3, and C-11b positions. By analyzing chemical shifts, coupling constants, and through-space correlations, researchers can confirm that the synthesized compound possesses the desired (2R,3R,11bS) configuration, distinguishing it from other possible diastereomers.
As a chiral molecule, (2R,3R,11bS)-Dihydrotetrabenazine L-Valine interacts with plane-polarized light, causing the plane of light to rotate. The measurement of this optical rotation is a fundamental method for characterizing chiral compounds. Each enantiomer of a chiral molecule will rotate plane-polarized light to an equal but opposite degree.
Specific rotation [α]D is a standardized measure of this property. For instance, in studies of related dihydrotetrabenazine (B1670615) stereoisomers, distinct optical rotation values have been recorded, such as [α]D²⁵ = -56.1° for (2S,3S,11bS)-dihydrotetrabenazine and [α]D²⁵ = -93.8° for (2R,3S,11bS)-dihydrotetrabenazine. nih.gov Measuring the specific rotation of (2R,3R,11bS)-Dihydrotetrabenazine L-Valine provides a critical quality control parameter and confirms its enantiomeric identity.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed information about the molecule's three-dimensional structure and conformation in solution, further substantiating its specific stereochemical configuration.
Future Directions and Theoretical Applications in Chemical Biology Research
Rational Design and Synthesis of Next-Generation VMAT2 Modulators
The development of tetrabenazine (B1681281) (TBZ) and its metabolites, including various stereoisomers of dihydrotetrabenazine (B1670615) (DHTBZ), has laid the groundwork for the rational design of new VMAT2 modulators. Future efforts are centered on leveraging detailed structural and pharmacological data to synthesize compounds with improved selectivity, efficacy, and metabolic stability.
A significant breakthrough in this area is the elucidation of the cryo-electron microscopy (cryo-EM) structure of VMAT2 in complex with tetrabenazine. nih.govnih.gov This high-resolution structure reveals that TBZ binds to a central site within the transporter, locking it in an occluded state, which provides a concrete mechanism for its inhibitory action. nih.govnih.gov This structural information is invaluable for designing next-generation inhibitors. For instance, knowing the specific amino acid residues that interact with the ligand allows for the design of new molecules that form more optimal interactions, potentially leading to higher affinity and selectivity.
Future design strategies will likely focus on:
Modifying the core scaffold: Introducing subtle changes to the benzo[a]quinolizine core of dihydrotetrabenazine to enhance binding affinity and modulate pharmacokinetic properties.
Targeting specific sub-pockets: The detailed VMAT2 structure reveals opportunities to design ligands that interact with adjacent regions within the binding site for improved specificity. nih.gov
Deuteration: The success of deutetrabenazine, a deuterated derivative of tetrabenazine with increased metabolic stability, highlights the potential of incorporating deuterium (B1214612) into new VMAT2 modulators to prolong their therapeutic effects. nih.govnih.gov
The synthesis of these novel compounds will continue to rely on stereoselective methods to produce specific, highly active isomers, as the biological activity of DHTBZ is known to be highly dependent on its stereochemistry. nih.govnih.gov
Exploration of Alternative Prodrug Strategies and Delivery Systems
The "L-Val" component of (2R,3R,11bS)-Dihydrotetrabenazine L-Val indicates it is an L-valine prodrug of the active dihydrotetrabenazine molecule. This strategy enhances the parent drug's properties, often improving its absorption and bioavailability. Valbenazine (B1662120), for example, is a prodrug that is metabolized to the active metabolite, (+)-α-dihydrotetrabenazine. nih.gov
Future research will likely explore a wider range of prodrug moieties to further optimize the delivery and pharmacokinetic profile of VMAT2 inhibitors. Potential areas of investigation include:
Different amino acid conjugates: Attaching other amino acids to the dihydrotetrabenazine core could modulate solubility, membrane permeability, and susceptibility to metabolizing enzymes.
Ester and carbonate derivatives: These functional groups can be designed to be cleaved by specific esterases in the body, releasing the active drug at a controlled rate.
Targeted delivery systems: Conjugating VMAT2 inhibitors to molecules that target specific tissues or cell types could enhance their therapeutic index and reduce off-target effects. This could involve linking the inhibitor to antibodies or peptides that recognize receptors on monoaminergic neurons.
These strategies aim to create VMAT2 inhibitors with more predictable and sustained plasma concentrations, potentially leading to improved therapeutic outcomes.
Application of Advanced Computational Methods for Virtual Screening and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery. beilstein-journals.org For VMAT2, the availability of a high-resolution structure has paved the way for sophisticated computational approaches. nih.gov
Future applications in this area will include:
Structure-Based Virtual Screening (SBVS): Using the VMAT2 cryo-EM structure, large chemical libraries can be computationally screened to identify novel scaffolds that are predicted to bind to the transporter. nih.govnsf.gov This approach can significantly accelerate the discovery of new lead compounds.
Ligand-Based Virtual Screening (LBVS): In cases where a high-resolution structure is not available or to complement SBVS, models can be built based on the chemical features of known active ligands like the various dihydrotetrabenazine stereoisomers. nih.gov
Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic nature of the VMAT2-ligand interaction, revealing how the protein conformation changes upon binding and helping to predict the binding affinity of novel compounds. beilstein-journals.org Techniques like Gaussian Accelerated Molecular Dynamics can enhance sampling and improve the reliability of these predictions. cache-challenge.org
Lead Optimization: Once initial hits are identified, computational methods can be used to guide their chemical modification to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govnih.gov
These in silico methods, by reducing the number of compounds that need to be synthesized and tested, make the drug discovery process more efficient and cost-effective. beilstein-journals.org
Development of Novel Radioligands for VMAT2 Imaging in Preclinical Models
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantification of targets like VMAT2 in the living brain. The development of specific radioligands for VMAT2 has been crucial for studying neurodegenerative diseases like Parkinson's disease. nih.govacs.org
While radioligands such as [¹¹C]DTBZ and [¹⁸F]FP-DTBZ are currently used, there is an ongoing effort to develop agents with improved imaging characteristics. nih.govacs.org A promising new candidate is [¹⁸F]FE-DTBZ-d4, a deuterated analogue of [¹⁸F]FE-DTBZ. researchgate.net Studies in nonhuman primates have shown that [¹⁸F]FE-DTBZ-d4 exhibits several advantages over existing radioligands. nih.govnih.gov
| Radioligand | Peak Standardized Uptake Value (SUV) | Key Advantages | Reference |
| [¹¹C]DTBZ | 3.06 ± 0.32 | Established clinical use | nih.gov |
| [¹⁸F]FE-DTBZ | 3.43 ± 0.54 | Fluorine-18 (B77423) label (longer half-life than Carbon-11) | nih.gov |
| [¹⁸F]FE-DTBZ-d4 | 4.28 ± 1.01 | Higher brain uptake, faster washout, increased stability against defluorination | nih.govnih.gov |
Future research in this area will focus on:
Synthesizing and evaluating new tetrabenazine derivatives as potential PET ligands, aiming for even higher affinity, selectivity, and metabolic stability.
Developing radioligands with different radioisotopes to offer flexibility in imaging protocols.
Utilizing these advanced imaging tools in preclinical animal models to better understand the role of VMAT2 in disease progression and to evaluate the efficacy of new therapeutic interventions in real-time.
Mechanistic Insights into VMAT2 Regulation and Pathophysiology via Compound Probes
Chemical probes, such as the stereoisomers of dihydrotetrabenazine, are essential tools for dissecting the complex biology of VMAT2. nih.gov By using compounds with well-defined affinities and selectivities, researchers can probe the function and regulation of VMAT2 in various physiological and pathological contexts.
The cryo-EM structure of VMAT2 with tetrabenazine has provided a static picture of inhibition. nih.govnih.gov Future studies using advanced biophysical and chemical biology techniques will aim to understand the dynamic aspects of VMAT2 function. This includes investigating:
Conformational changes: How the transporter transitions between its different states (lumenal-open, occluded, cytosolic-open) and how this is influenced by substrate binding, proton gradients, and inhibitor interactions. nih.gov
Role of polar networks: The VMAT2 structure highlights three distinct polar networks that may be crucial for conformational dynamics and proton transport. nih.govbohrium.com Probes that can selectively perturb these networks would be invaluable for understanding their specific roles.
VMAT2 in disease models: Using specific VMAT2 inhibitors like the isomers of dihydrotetrabenazine in cellular and animal models of diseases such as Parkinson's and Huntington's can help elucidate how VMAT2 dysfunction contributes to pathogenesis. nih.govresearchgate.net
These studies will provide a more comprehensive understanding of VMAT2's role in health and disease, potentially identifying new therapeutic targets.
Research into Stereoselective Metabolic Transformations and their Enzymatic Basis
The metabolism of tetrabenazine is highly stereoselective, producing various dihydrotetrabenazine isomers with distinct pharmacological activities. nih.govnih.gov The (+)-α-HTBZ isomer, for instance, exhibits significantly higher affinity for VMAT2 compared to its (-)-α-HTBZ counterpart. nih.gov
| Compound | VMAT2 Binding Affinity (Ki) | Reference |
| (+)-Tetrabenazine | 4.47 nM | nih.gov |
| (-)-Tetrabenazine | 36,400 nM | nih.gov |
| (+)-α-Dihydrotetrabenazine ((2R,3R,11bR)-DHTBZ) | 3.96 nM | nih.gov |
| (-)-α-Dihydrotetrabenazine ((2S,3S,11bS)-DHTBZ) | 23,700 nM | nih.gov |
| (+)-β-Dihydrotetrabenazine ((2S,3R,11bR)-DHTBZ) | 13.4 nM | nih.gov |
Future research will focus on identifying and characterizing the specific enzymes, likely from the cytochrome P450 (CYP) and carbonyl reductase families, that are responsible for these stereoselective transformations. nih.gov Understanding the enzymatic basis of tetrabenazine metabolism will allow for:
Predicting drug-drug interactions: Knowing which enzymes metabolize tetrabenazine and its derivatives can help predict how co-administered drugs might affect their plasma levels.
Personalized medicine: Genetic variations in these enzymes could lead to inter-individual differences in drug response. Identifying these variations could allow for more personalized treatment strategies.
Designing metabolically stable drugs: This knowledge can be used to design new VMAT2 inhibitors that are less susceptible to metabolic breakdown or that are metabolized into equally active or inactive compounds, avoiding the formation of undesired byproducts.
This line of inquiry bridges the gap between basic enzymology and clinical pharmacology, with the ultimate goal of developing safer and more effective VMAT2-targeted therapies.
Q & A
Q. How is (2R,3R,11bS)-Dihydrotetrabenazine L-Val synthesized and characterized?
Methodological Answer: The synthesis involves stereoselective reduction of tetrabenazine precursors. For example, (2S,3R,11bR)-dihydrotetrabenazine is synthesized by reacting (3S,11bS)-tetrabenazine with L-Selectride® in ethanol/THF at 0°C, followed by acidification with methanesulfonic acid and recrystallization from ethanol . Characterization employs nuclear magnetic resonance (¹H/¹³C NMR), mass spectrometry (ESI-MS/HRMS), and liquid chromatography to confirm stereochemical purity (>98%) and structural integrity .
Q. What analytical methods validate the structural configuration and purity of this compound?
Methodological Answer: Chiral resolution and purity assessment require:
- NMR spectroscopy for stereochemical assignment (e.g., distinguishing between 2R/2S configurations via coupling constants).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₉H₂₉NO₃, MW 319.44) .
- HPLC with chiral columns to separate isomers and quantify enantiomeric excess .
Advanced Research Questions
Q. How do stereochemical differences in dihydrotetrabenazine isomers impact vesicular monoamine transporter 2 (VMAT2) inhibition?
Methodological Answer: Isomer-specific VMAT2 activity is evaluated using:
- Radioligand displacement assays (e.g., ³H-dihydrotetrabenazine binding in synaptic vesicles) to measure IC₅₀ values .
- In vivo metabolite profiling in Huntington’s disease models to track isomer-specific pharmacokinetics (e.g., [+]-α-HTBZ vs. [−]-β-HTBZ) .
- Off-target binding studies (e.g., dopamine D2 receptor assays) to assess selectivity . Key Finding: (2R,3R,11bR)-Dihydrotetrabenazine shows potent VMAT2 inhibition (IC₅₀ < 100 nM), while other isomers exhibit reduced activity or antagonistic effects .
Q. What experimental models elucidate the role of L-Val in oxidative stress and insulin resistance?
Methodological Answer:
- Human cohort studies : Stratify subjects by L-Val quartiles (e.g., <27.26 μg/mL vs. ≥35.25 μg/mL) and measure HOMA-IR, malondialdehyde (MDA), and diabetes incidence via logistic regression (adjusted for BMI, lipid profile, and renal function) .
- In vitro assays : Treat adipocytes with L-Val (10–50 μM) and quantify reactive oxygen species (ROS) using fluorogenic probes (e.g., DCFH-DA) . Key Finding: L-Val ≥35.25 μg/mL increases type 2 diabetes risk (OR = 2.25, 95% CI 1.11–4.57) via synergistic oxidative stress (MDA interaction p < 0.05) .
Q. How can computational methods optimize L-Val’s stabilization of co-formulated drugs (e.g., gabapentin)?
Methodological Answer:
- Density functional theory (DFT) : Simulate L-Val’s interaction with gabapentin to identify stabilizing hydrogen bonds and steric effects .
- Microscopy/Raman spectroscopy : Validate L-Val’s surface-layer formation on drug crystals post-fluidized-bed processing .
- Forced degradation studies : Compare gabapentin stability in L-Val-containing vs. control formulations under accelerated conditions (40°C/75% RH) .
Data Contradictions and Resolution
Q. How to reconcile conflicting reports on L-Val’s immunomodulatory effects?
Analysis:
- L-Val enhances macrophage phagocytosis via arginase inhibition in bacterial infections (e.g., Klebsiella pneumoniae) .
- D-Val (stereoisomer) suppresses M1 polarization in RAW264.7 macrophages, suggesting isomer-specific pathways . Resolution: Use enantiomerically pure L-Val/D-Val in controlled models (e.g., LPS-challenged macrophages) to isolate mechanisms.
Methodological Challenges
Q. What barriers exist in isolating high-purity (2R,3R,11bS)-Dihydrotetrabenazine isomers?
- Stereochemical instability : Acidic conditions during synthesis may racemize chiral centers .
- Chromatographic resolution : Overlapping retention times of α/β isomers require ultra-high-performance liquid chromatography (UHPLC) with sub-2 μm particles .
- Scalability : Low yields (e.g., 57% for (+)-7 isomer) necessitate optimized column chromatography gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
